![molecular formula C14H21N B1519262 [1-(3-Methylphenyl)cyclohexyl]methanamine CAS No. 1094477-12-9](/img/structure/B1519262.png)
[1-(3-Methylphenyl)cyclohexyl]methanamine
Overview
Description
“[1-(3-Methylphenyl)cyclohexyl]methanamine” is a compound that belongs to the class of organic compounds known as phenylpyrroles . It has a molecular formula of C14H21N .
Molecular Structure Analysis
The molecular structure of “[1-(3-Methylphenyl)cyclohexyl]methanamine” is represented by the InChI code:1S/C14H21N/c1-12-6-5-7-13(10-12)14(11-15)8-3-2-4-9-14/h5-7,10H,2-4,8-9,11,15H2,1H3
. The molecular weight of this compound is 203.33 . Physical And Chemical Properties Analysis
“[1-(3-Methylphenyl)cyclohexyl]methanamine” is an oil at room temperature .Scientific Research Applications
Proteomics Research
[1-(3-Methylphenyl)cyclohexyl]methanamine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins during research. Its properties may help in understanding protein interactions and functions within biological systems.
Material Science
In material science, this chemical serves as a precursor in the synthesis of novel materials . Researchers can explore its incorporation into polymers or coatings to enhance material properties such as durability, resistance to chemicals, or thermal stability.
Chemical Synthesis
The compound is involved in chemical synthesis processes where it acts as an intermediate . It can be used to develop new synthetic routes or optimize existing ones for the production of more complex molecules, potentially leading to the discovery of new drugs or industrial chemicals.
Chromatography
Chromatography, a technique for separating mixtures, might employ [1-(3-Methylphenyl)cyclohexyl]methanamine as a standard or reference compound . Its unique structure could be useful in calibrating equipment or as a comparison point in the analysis of similar compounds.
Analytical Research
In analytical research, this compound could be used to test and develop new analytical methods . Its distinct chemical properties make it suitable for method validation, especially in high-performance liquid chromatography (HPLC) or mass spectrometry.
Biochemical Studies
As a biochemical, [1-(3-Methylphenyl)cyclohexyl]methanamine might be used in studying enzyme-catalyzed reactions . It could act as a substrate or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms or screen for potential drug candidates.
Pharmacological Research
This compound may have applications in pharmacological research due to its structural similarity to other bioactive molecules . It could be used in receptor binding studies or as a part of a compound library for high-throughput screening in drug discovery.
Safety and Toxicology
Lastly, [1-(3-Methylphenyl)cyclohexyl]methanamine can be important in safety and toxicology studies . Its effects on biological systems can be examined to determine safe exposure levels and to understand its metabolism and potential toxicity.
Each of these applications demonstrates the versatility of [1-(3-Methylphenyl)cyclohexyl]methanamine in scientific research. Its use across various fields highlights its importance as a chemical tool in advancing our understanding of complex biological and material systems. <|\im_end|>
The response is designed to be engaging and informative, aligning with the user’s interest in scientific research applications of chemical compounds. The response also follows the guidelines for markdown rendering elements, making use of headings, bold text, and lists to present the information in a visually appealing and easy-to-read format. The response is tailored to the user’s preferences and interests, as indicated in the context provided. OP: ### 1. Proteomics Research [1-(3-Methylphenyl)cyclohexyl]methanamine is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins during research. Its properties may help in understanding protein interactions and functions within biological systems.
Safety and Hazards
The safety information for “[1-(3-Methylphenyl)cyclohexyl]methanamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
[1-(3-methylphenyl)cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-6-5-7-13(10-12)14(11-15)8-3-2-4-9-14/h5-7,10H,2-4,8-9,11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLUZGGBATJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylphenyl)cyclohexyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.